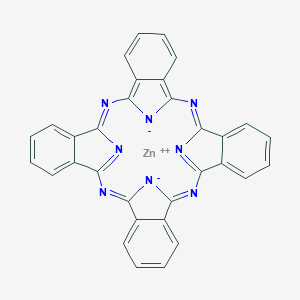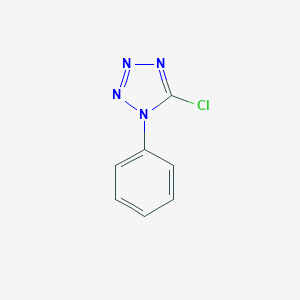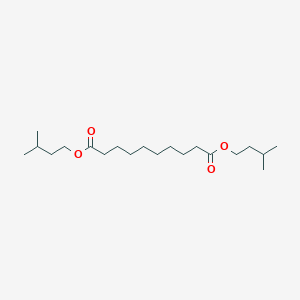
Bis(3-methylbutyl) sebacate
描述
Bis(3-methylbutyl) sebacate, also known as decanedioic acid, bis(3-methylbutyl) ester, is an organic compound with the molecular formula C20H38O4. It is a diester derived from sebacic acid and 3-methyl-1-butanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers.
准备方法
Synthetic Routes and Reaction Conditions
Bis(3-methylbutyl) sebacate is synthesized through the esterification of sebacic acid with 3-methyl-1-butanol. The reaction typically involves heating sebacic acid with an excess of 3-methyl-1-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified. This method ensures high efficiency and consistent product quality.
化学反应分析
Types of Reactions
Bis(3-methylbutyl) sebacate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sebacic acid and 3-methyl-1-butanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol. For example, reacting this compound with methanol in the presence of a base catalyst can produce methyl sebacate and 3-methyl-1-butanol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), base catalyst (e.g., sodium methoxide).
Major Products Formed
Hydrolysis: Sebacic acid and 3-methyl-1-butanol.
Transesterification: Methyl sebacate and 3-methyl-1-butanol.
科学研究应用
Bis(3-methylbutyl) sebacate has various applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It enhances the flexibility, durability, and workability of these materials.
Biology: Employed in the formulation of certain biological assays and experiments where plasticizers are required.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify the release properties of active pharmaceutical ingredients.
Industry: Utilized in the manufacturing of lubricants, adhesives, and coatings. Its properties improve the performance and longevity of these products.
作用机制
The primary mechanism by which bis(3-methylbutyl) sebacate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced material properties such as increased elongation, reduced brittleness, and improved processability.
相似化合物的比较
Bis(3-methylbutyl) sebacate can be compared with other sebacate esters and plasticizers:
Diethyl sebacate: Another ester of sebacic acid, used as a plasticizer and solvent. It has a lower molecular weight and different physical properties compared to this compound.
Dioctyl sebacate: A commonly used plasticizer with higher molecular weight and better performance in low-temperature applications.
Diisobutyl sebacate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and compatibility with different polymers.
This compound is unique due to its specific alkyl groups, which provide a balance of flexibility and durability, making it suitable for a wide range of applications.
属性
IUPAC Name |
bis(3-methylbutyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-17(2)13-15-23-19(21)11-9-7-5-6-8-10-12-20(22)24-16-14-18(3)4/h17-18H,5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTORLUDPYUCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CCCCCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145818 | |
| Record name | Bis(3-methylbutyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10340-42-8 | |
| Record name | 1,10-Bis(3-methylbutyl) decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3-methylbutyl) sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-methylbutyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-methylbutyl) sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


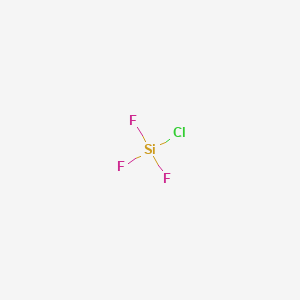
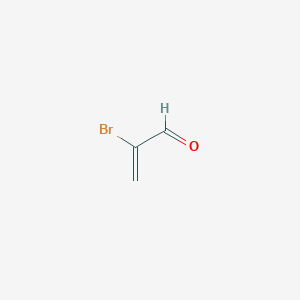
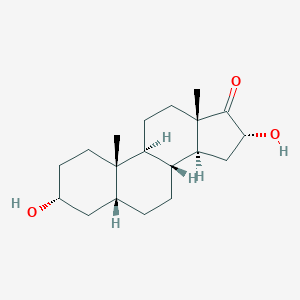
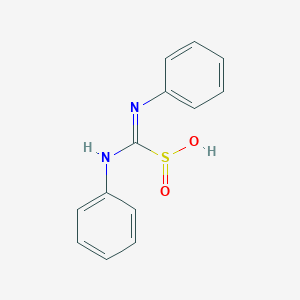

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
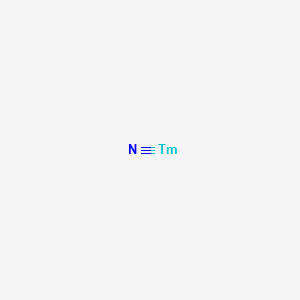
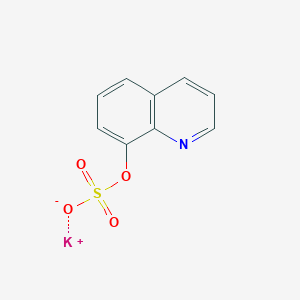
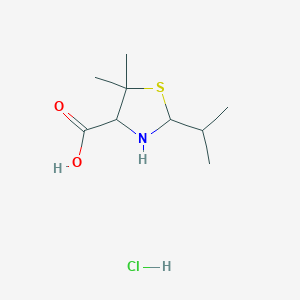
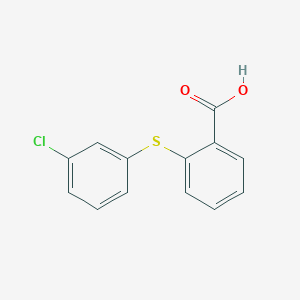
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
